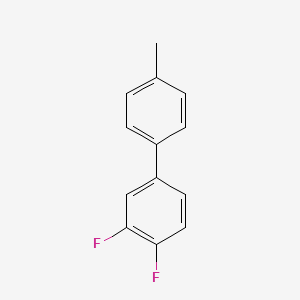
3,4-Difluoro-4'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10F2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 4 positions of one phenyl ring, and a methyl group is substituted at the 4’ position of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and 4-methylbiphenyl.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction is performed in the presence of a base, typically potassium carbonate, and a solvent like toluene or ethanol.
Catalyst: Palladium acetate or palladium chloride is commonly used as the catalyst.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to optimize the reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: 3,4-Difluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学研究应用
3,4-Difluoro-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 3,4-Difluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Alter Cellular Pathways: By interacting with cellular components, it can influence various biochemical pathways, leading to changes in cellular function.
Induce Conformational Changes: The compound can induce conformational changes in proteins or other macromolecules, affecting their function and activity.
相似化合物的比较
3,4-Difluoro-1,1’-biphenyl: Similar structure but lacks the methyl group at the 4’ position.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the fluorine atoms at the 3 and 4 positions.
3,4,5-Trifluoro-4’-methyl-1,1’-biphenyl: Contains an additional fluorine atom at the 5 position.
Uniqueness: 3,4-Difluoro-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C13H10F2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC 名称 |
1,2-difluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,1H3 |
InChI 键 |
LZFVBOHSKRRDEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


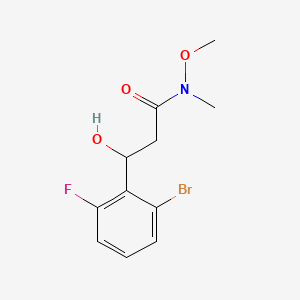


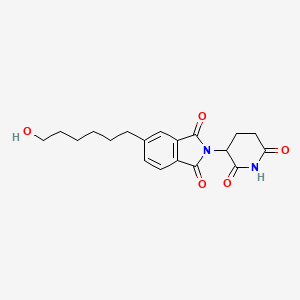
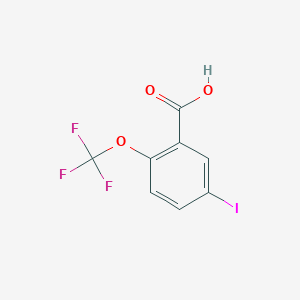

![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)

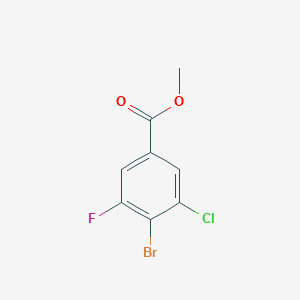


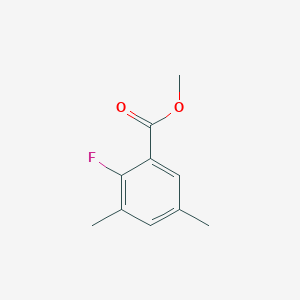
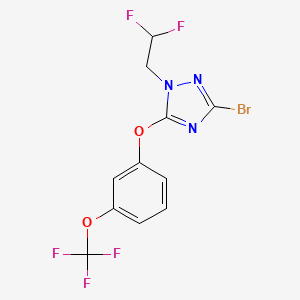
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
